6-Ethoxyquinoline-5,8-dione
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Overview
Description
6-Ethoxyquinoline-5,8-dione is an organic compound with the molecular formula C11H9NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxyquinoline-5,8-dione typically involves the ethoxylation of quinoline-5,8-dione. One common method includes the reaction of quinoline-5,8-dione with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxyquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5,8-dione derivatives.
Reduction: Reduction reactions can convert it to hydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .
Scientific Research Applications
6-Ethoxyquinoline-5,8-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethoxyquinoline-5,8-dione largely depends on its ability to form reactive oxygen species (ROS) and interact with biological macromolecules. It can inhibit enzymes like NAD(P)H quinone oxidoreductase, leading to the generation of ROS, which can induce cell death in cancer cells. The compound’s ability to intercalate with DNA and disrupt cellular processes also contributes to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline-5,8-dione: The parent compound, which lacks the ethoxy group.
6-Methoxyquinoline-5,8-dione: A similar compound with a methoxy group instead of an ethoxy group.
5,8-Dihydroxyquinoline: A derivative with hydroxyl groups at positions 5 and 8.
Uniqueness
6-Ethoxyquinoline-5,8-dione is unique due to its ethoxy group, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group can enhance its solubility in organic solvents and potentially improve its pharmacokinetic properties compared to other quinoline derivatives .
Properties
IUPAC Name |
6-ethoxyquinoline-5,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-2-15-9-6-8(13)10-7(11(9)14)4-3-5-12-10/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLPJZOPWIMMRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)C2=C(C1=O)C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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